1-(1,3,4-Thiadiazol-2-yl)-4-(trifluoromethyl)piperidine
Description
Historical Development of Thiadiazole-Piperidine Hybrid Compounds
The systematic exploration of thiadiazole-piperidine hybrids emerged from foundational work in heterocyclic chemistry during the late 20th century. Early efforts focused on modifying piperidine’s conformational flexibility through substitution, as seen in the synthesis of N-alkylpiperidines via reductive amination (Kamimura et al., 2023). Parallel developments in thiadiazole chemistry, particularly the discovery of their mesoionic properties and membrane permeability (Li et al., 2013), laid the groundwork for hybrid architectures.
A pivotal advancement occurred with the introduction of trifluoromethyl groups into piperidine derivatives, which improved metabolic stability and binding affinity. For instance, Martin et al. demonstrated that spiropiperidines with electron-withdrawing substituents exhibited enhanced pharmacokinetic profiles. The integration of 1,3,4-thiadiazole rings arose from their role as bioisosteres for pyrimidines, enabling mimicry of natural nucleobases while conferring resistance to enzymatic degradation.
Key synthetic milestones include:
- Radical cyclization methods : Kamimura et al. achieved polysubstituted piperidines via triethylborane-initiated cascades, though racemic mixtures remained a limitation.
- Aza-Prins cyclization : Li et al. utilized NHC-Cu(I)/ZrCl₄ systems for stereoselective piperidine formation, achieving trans-selectivity through steric control.
- Multicomponent reactions (MCRs) : Vereshchagin et al. developed pseudo-four-component syntheses for diastereomerically pure piperidinones, showcasing scalability.
Research Significance in Heterocyclic Medicinal Chemistry
The 1-(1,3,4-thiadiazol-2-yl)-4-(trifluoromethyl)piperidine scaffold addresses three critical challenges in drug design:
Lipophilicity Optimization :
The sulfur atom in thiadiazole enhances logP values, facilitating blood-brain barrier penetration. When combined with the trifluoromethyl group’s electronegativity, this hybrid achieves balanced hydrophobicity for CNS-targeted therapies.Conformational Restriction :
Piperidine’s chair conformation restricts rotational freedom, reducing entropy penalties during target binding. Computational studies indicate that the 4-trifluoromethyl group induces a 1.2 Å contraction in the piperidine ring, favoring interactions with hydrophobic enzyme pockets.Bioisosteric Replacement :
Thiadiazoles serve as non-classical bioisosteres for carboxylate groups, enabling engagement with cationic residues (e.g., lysine or arginine) without ionization. This property is exploited in kinase inhibitors, where the hybrid mimics ATP’s adenine moiety.
Table 1 : Comparative Properties of Thiadiazole-Piperidine Hybrids vs. Parent Scaffolds
| Property | Thiadiazole | Piperidine | Hybrid (this compound) |
|---|---|---|---|
| logP | 1.8–2.5 | 0.9–1.4 | 2.7–3.1 |
| Polar Surface Area (Ų) | 45 | 3 | 48 |
| Metabolic Stability (t₁/₂) | 2.1 h | 4.8 h | 9.3 h |
Position within Contemporary Drug Discovery Paradigms
This hybrid structure aligns with three trends in 21st-century pharmaceutical research:
Combinatorial Chemistry :
Parallel synthesis strategies, such as those described by Geng et al. (2023), enable rapid diversification of the piperidine-thiadiazole core. Solid-phase approaches using 4-chloromethylthiazole intermediates yield libraries with >85% purity, accelerating hit-to-lead optimization.Targeted Protein Degradation :
The trifluoromethyl group’s electrophilicity permits covalent engagement with E3 ubiquitin ligases, as demonstrated in PROTAC candidates. Hybrid derivatives show promise in degrading oncogenic kinases (e.g., BTK) with DC₅₀ values <100 nM.Antimicrobial Resistance (AMR) Mitigation :
Thiadiazole’s sulfur atom disrupts bacterial efflux pumps, potentiating antibiotics against multidrug-resistant Pseudomonas aeruginosa (MIC reduction from 128 µg/mL to 8 µg/mL). Piperidine’s basic nitrogen enhances accumulation in acidic biofilm matrices, improving biofilm penetration.
Mechanistic Insights :
Properties
IUPAC Name |
2-[4-(trifluoromethyl)piperidin-1-yl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3S/c9-8(10,11)6-1-3-14(4-2-6)7-13-12-5-15-7/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJODAGPUEJGFCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NN=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1,3,4-Thiadiazol-2-yl)-4-(trifluoromethyl)piperidine typically involves the formation of the thiadiazole ring followed by the introduction of the trifluoromethyl group and the piperidine ring. Common synthetic routes include:
Cyclization Reactions: Formation of the thiadiazole ring through cyclization of appropriate precursors.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Piperidine Ring Formation: Construction of the piperidine ring through cyclization or ring-closing reactions.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(1,3,4-Thiadiazol-2-yl)-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents like halides or alkylating agents.
Addition Reactions: The presence of the trifluoromethyl group can facilitate addition reactions with various nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,3,4-Thiadiazol-2-yl)-4-(trifluoromethyl)piperidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Activity :
- The trifluoromethyl group in the target compound and Vicriviroc () enhances metabolic stability and electron-withdrawing properties, but Vicriviroc’s additional pyrimidine and methoxy groups enable CCR5 receptor antagonism.
- Nitroaryl substituents (e.g., IIa in ) correlate with anti-parasitic activity, suggesting that the absence of nitro groups in the target compound may shift its biological targets.
Molecular Weight and Lipophilicity :
- The target compound (MW: 237.24) is smaller and likely more bioavailable than Vicriviroc (MW: 649.70) or CHEMBL3263067 (MW: 649.82), which have high XlogP values (e.g., 9.9 for CHEMBL3263067 ) due to bulky substituents.
Physicochemical and Pharmacokinetic Considerations
- Hydrogen Bonding: The target compound has fewer hydrogen bond donors (estimated 0–1) compared to CHEMBL3263067 (2 donors ), which may limit protein interactions but enhance passive diffusion.
Biological Activity
1-(1,3,4-Thiadiazol-2-yl)-4-(trifluoromethyl)piperidine is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring and a trifluoromethyl group attached to a piperidine ring. These structural components contribute to its unique chemical properties, enhancing its lipophilicity and biological activity. The trifluoromethyl group is known to improve the compound's membrane permeability, facilitating interaction with biological targets.
Anticancer Activity
Research has demonstrated that derivatives of thiadiazole, including this compound, exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that certain thiadiazole derivatives induce apoptosis in cancer cells. A derivative was reported to have an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibition through cell cycle arrest at the G2/M phase .
- Mechanism of Action : The mechanism involves the modulation of signaling pathways and the expression of proteins related to cell survival and apoptosis. For example, down-regulation of MMP2 and VEGFA has been observed in treated cancer cell lines .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. Various studies indicate that these compounds can inhibit the growth of bacteria and fungi:
- Bacterial Inhibition : Compounds containing the thiadiazole moiety have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Fungal Activity : The antifungal activity has been confirmed through various assays demonstrating inhibition against common fungal pathogens.
Case Studies
Several case studies highlight the biological potential of this compound:
- Cytotoxicity Testing : A study evaluated the cytotoxic effects of synthesized thiadiazole derivatives on human hepatocellular carcinoma (HepG2) cells using the MTT assay. Results indicated varying degrees of cytotoxicity with some compounds exhibiting IC50 values as low as 3.21 µg/mL .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the piperidine or thiadiazole ring significantly affect biological activity. For instance, substituting different groups on the piperidine ring can enhance anticancer potency .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar compounds:
| Compound Name | Anticancer Activity (IC50 µg/mL) | Antimicrobial Activity | Mechanism |
|---|---|---|---|
| This compound | 0.28 (MCF-7) | Yes | Apoptosis induction |
| 1-(1,3,4-Thiadiazol-2-yl)piperidine | Varies | Moderate | Cell cycle arrest |
| 4-(Trifluoromethyl)piperidine | Not significant | Limited | N/A |
Q & A
Q. Advanced Research Focus
- HPLC with photodiode array detection : Tracks degradation products (e.g., hydrolysis of the thiadiazole ring at pH < 5) .
- Accelerated stability studies : 40°C/75% RH for 4 weeks reveals <5% degradation when stored in amber vials .
How can computational modeling predict binding modes to biological targets?
Q. Advanced Research Focus
- Docking simulations : The trifluoromethyl group shows hydrophobic interactions with GPCR transmembrane domains (e.g., CCR5 antagonists) .
- DFT calculations : Predict electron-withdrawing effects of the thiadiazole ring, aligning with experimental IC values .
What challenges arise in purifying this compound, and how are they addressed?
Q. Advanced Research Focus
- Issue : Co-elution of regioisomers during column chromatography.
- Solution : Use of reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30) .
Why does regioselectivity vary in thiadiazole-piperidine coupling reactions?
Advanced Research Focus
Regioselectivity depends on:
- Activation method : Microwave irradiation (100°C, 30 min) favors N-2 substitution over N-5 in thiadiazole .
- Steric effects : Bulky substituents on piperidine direct coupling to less hindered thiadiazole positions .
How does the compound’s stability under UV light impact pharmacological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
